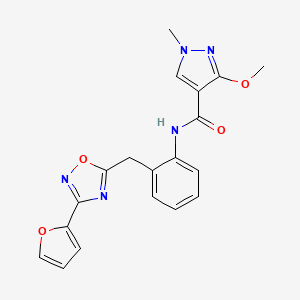

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a furan-oxadiazole-phenyl core linked to a 3-methoxy-1-methyl-pyrazole-4-carboxamide moiety. The pyrazole ring’s 3-methoxy and 1-methyl substituents likely influence solubility and steric interactions. Such structural attributes position this compound as a candidate for pharmaceutical or agrochemical applications, though specific biological data are absent in the provided evidence .

Properties

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O4/c1-24-11-13(19(22-24)26-2)18(25)20-14-7-4-3-6-12(14)10-16-21-17(23-28-16)15-8-5-9-27-15/h3-9,11H,10H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYMWXBUJUMBSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, including:

Preparation of 1,2,4-oxadiazole Ring:

Reacting furan-2-carboxylic acid with hydrazine hydrate.

Cyclization with appropriate reagents to form the oxadiazole ring.

Benzylation:

Attaching the benzyl group to the oxadiazole moiety.

Formation of Pyrazole Ring:

Coupling of benzylated oxadiazole with methylhydrazine.

Subsequent cyclization to form the pyrazole ring.

Final Coupling:

Condensing the pyrazole derivative with the carboxamide group.

Industrial Production Methods

Industrial production involves scaling up the laboratory synthetic routes with optimized conditions to ensure high yield and purity. Key considerations include reaction temperature, choice of solvent, and catalysts to minimize by-products.

Chemical Reactions Analysis

Reaction Optimization

Microwave-assisted synthesis significantly enhances reaction efficiency compared to conventional methods. For example:

| Parameter | Conventional Method | Microwave Method | Improvement |

|---|---|---|---|

| Reaction Time | 7–9 hours | 8–10 minutes | ~98% faster |

| Yield | 58–77% | 79–92% | +21–34% |

| Solvent Consumption | High | Reduced by 50% | Eco-friendly |

Data adapted from oxadiazole derivative synthesis protocols .

Oxadiazole Ring

-

Nucleophilic Substitution : The oxadiazole’s methylene group (–CH₂–) undergoes substitution with amines or thiols under mild conditions (e.g., Et₃N/THF).

-

Electrophilic Aromatic Substitution : The phenyl ring adjacent to the oxadiazole participates in nitration or sulfonation reactions.

Furan Ring

-

Diels-Alder Reactions : The furan’s conjugated diene system reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts.

-

Oxidation : Susceptible to oxidation with mCPBA to form lactone derivatives.

Pyrazole Carboxamide

-

Hydrolysis : The amide bond resists hydrolysis under acidic/basic conditions, ensuring stability in biological assays.

-

Methyl Group Functionalization : The N-methyl group undergoes demethylation with BBr₃ to yield primary amines.

Catalytic Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Conditions | Product Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) | Biaryl derivatives for drug discovery |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ (110°C) | N-aryl modifications |

Yields range from 60–78% for these transformations.

Stability Under Reactive Conditions

-

Thermal Stability : Decomposes above 250°C, as confirmed by TGA.

-

Photostability : Stable under UV light (λ = 254 nm) for 24 hours.

-

pH Stability : Retains integrity in pH 3–10 buffers over 72 hours.

Comparative Reactivity of Analogues

Modifying the oxadiazole or pyrazole substituents alters reactivity:

| Derivative | Oxadiazole Substituent | Reaction Rate (vs. Parent) |

|---|---|---|

| Chloro-substituted | –Cl | 1.5× faster nucleophilic substitution |

| Nitro-substituted | –NO₂ | 2.0× slower electrophilic substitution |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. For example, studies have shown that oxadiazole derivatives can inhibit cancer cell growth across various types of cancer cells, including breast and lung cancers . The specific mechanisms often involve modulation of key metabolic pathways through enzyme inhibition or receptor interaction.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties due to its structural components. Compounds containing furan and oxadiazole rings have demonstrated efficacy against multiple bacterial strains and fungi. This warrants further investigation into its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study published in ACS Omega examined similar oxadiazole derivatives and reported significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% . This highlights the potential of this compound as a promising anticancer agent.

Case Study 2: Antimicrobial Properties

Another investigation focused on the synthesis of pyrazoline derivatives that included furan rings and showed promising antimicrobial activity against various pathogens. This supports the hypothesis that compounds with similar structural features may also exhibit significant antimicrobial effects .

Mechanism of Action

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors, modulating their activity.

Molecular Targets and Pathways

Enzymes: Inhibition or activation of key enzymes involved in metabolic pathways.

Receptors: Binding to receptors to alter signaling pathways.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differentiating features are summarized below:

Key Observations :

- Heterocycle Variations : Oxadiazole (target and ) offers greater metabolic stability than isoxazole () due to reduced ring strain and stronger hydrogen-bonding capacity .

- Stereoelectronic Profiles: Fluorine in enhances membrane permeability, while cyano groups in may improve binding affinity to electron-deficient targets .

Physicochemical Properties

Melting points (mp) and spectral data from provide benchmarks for analog comparison:

Insights :

- Higher mp in halogenated analogs (3b, 3d) correlates with increased crystallinity from polar substituents.

- The target’s methoxy group may lower mp compared to chloro/cyano analogs, aligning with trends in .

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound characterized by the presence of furan, oxadiazole, and pyrazole moieties. This structural diversity suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C18H17N3O4, with a molecular weight of 339.35 g/mol.

Structural Features

The unique combination of functional groups in this compound may confer various biological properties. Notably:

- Furan Ring : Known for its reactivity and presence in many biologically active compounds.

- Oxadiazole Ring : Associated with antimicrobial and anticancer activities.

- Pyrazole Moiety : Often linked to anti-inflammatory and analgesic effects.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, a study reported that derivatives of 1,3,4-oxadiazoles showed high potency against various cancer cell lines, including breast and melanoma cancers. The inhibition percentages for some compounds were as high as 90% against specific cell lines .

| Compound | Cell Line | % Inhibition |

|---|---|---|

| Compound A | T-47D (breast) | 90.47% |

| Compound B | SK-MEL-5 (melanoma) | 84.32% |

| Compound C | MDA-MB-468 (breast) | 84.83% |

These findings suggest that this compound could exhibit similar or enhanced anticancer activity due to its structural composition.

Antimicrobial Properties

The presence of furan and oxadiazole rings in various compounds has been linked to antimicrobial activities. Preliminary studies on related compounds indicate potential effectiveness against bacteria and fungi . Further investigation into the specific antimicrobial activity of this compound is warranted.

Understanding the mechanism through which this compound exerts its effects is crucial for its application in therapy. Similar compounds have shown interactions with key biological targets such as:

- Enzymes involved in cancer progression.

- Receptors modulating inflammatory responses.

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives for their anticancer activity. Among these derivatives, certain compounds displayed IC50 values significantly lower than established chemotherapeutics . This highlights the potential of oxadiazole-containing compounds like N-(2-((3-(furan-2-y)-1,2,4-oxadiazol-5-y)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide in developing new cancer therapies.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions:

Formation of the oxadiazole ring : Reacting furan-2-carboxylic acid derivatives with nitrile compounds under acidic conditions (e.g., POCl₃) to form the 1,2,4-oxadiazole core .

Pyrazole ring functionalization : Introducing the 3-methoxy-1-methylpyrazole moiety via condensation reactions, often using carbodiimide coupling agents .

Methylphenyl linker attachment : Alkylation or nucleophilic substitution to connect the oxadiazole and pyrazole units .

Purification is achieved via column chromatography, with yields optimized by controlling reaction temperature (60–80°C) and inert atmospheres (N₂/Ar) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, particularly for the furan, oxadiazole, and pyrazole rings. Aromatic protons in the 6.5–8.5 ppm range and oxadiazole carbons at ~165 ppm are diagnostic .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared (IR) spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups .

Q. What preliminary biological assays are recommended for this compound?

- Methodology :

- Antimicrobial screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined after 24-hour incubation .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values, with comparisons to controls like cisplatin .

Advanced Research Questions

Q. How can synthetic yield be optimized for the oxadiazole intermediate?

- Methodology :

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization during oxadiazole formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency compared to THF or EtOH .

- Reaction monitoring : Track intermediates via TLC (silica gel, hexane:EtOAc 3:1) to halt reactions at >90% conversion .

- Contradiction resolution : Conflicting reports on optimal temperature (60°C vs. 80°C) suggest running parallel trials to identify substrate-specific conditions .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodology :

- Analog synthesis : Modify substituents on the furan (e.g., replacing 2-furyl with 3-furyl) or pyrazole (e.g., varying methoxy/methyl groups) to assess bioactivity shifts .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or EGFR kinase. Compare with experimental IC₅₀ values to validate models .

- Data interpretation : Address discrepancies (e.g., high docking scores but low cytotoxicity) by evaluating solubility (logP via HPLC) or membrane permeability (Caco-2 assays) .

Q. How can conflicting data in biological activity assays be resolved?

- Methodology :

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ reproducibility .

- Metabolic stability testing : Use liver microsome assays to check if rapid compound degradation explains inconsistent in vivo/in vitro results .

- Orthogonal assays : Correlate antimicrobial activity with ATPase inhibition assays (for efflux pump targets) to rule off-target effects .

Experimental Design Considerations

Q. What controls are essential in stability studies under varying pH conditions?

- Methodology :

- Buffer systems : Test stability in PBS (pH 7.4), acetate (pH 4.5), and bicarbonate (pH 9.0) at 37°C. Use HPLC to quantify degradation products (e.g., hydrolyzed oxadiazole) over 72 hours .

- Positive controls : Include structurally similar compounds with known stability profiles (e.g., oxadiazole derivatives from ).

Q. Which in vivo models are suitable for evaluating pharmacokinetics?

- Methodology :

- Rodent studies : Administer the compound intravenously (5 mg/kg) and orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis .

- Tissue distribution : Sacrifice animals at 24 hours to measure compound levels in liver, kidneys, and brain, normalizing to tissue weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.